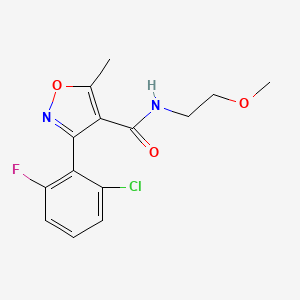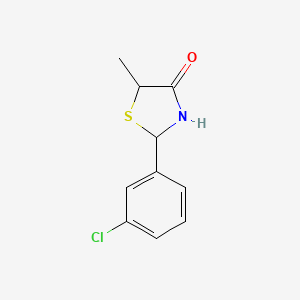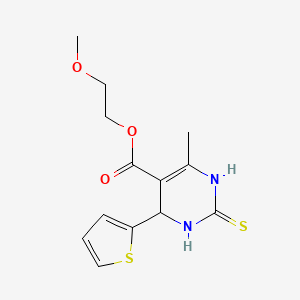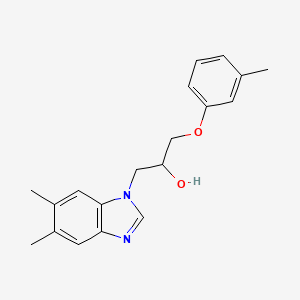
3-(2-chloro-6-fluorophenyl)-N-(2-methoxyethyl)-5-methyl-4-isoxazolecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-chloro-6-fluorophenyl)-N-(2-methoxyethyl)-5-methyl-4-isoxazolecarboxamide is a chemical compound that belongs to the isoxazolecarboxamide family. The compound has been widely studied due to its potential applications in the field of medicinal chemistry.
Mecanismo De Acción
The mechanism of action of 3-(2-chloro-6-fluorophenyl)-N-(2-methoxyethyl)-5-methyl-4-isoxazolecarboxamide is not fully understood. However, it is believed to act on the central nervous system by modulating the activity of certain neurotransmitters, such as GABA and glutamate. The compound has also been found to inhibit the activity of certain enzymes, such as cyclooxygenase and lipoxygenase, which are involved in the inflammatory response.
Biochemical and Physiological Effects:
The compound has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of inflammation and arthritis. The compound has also been found to have anticonvulsant effects and has been studied for its potential use in the treatment of epilepsy. Additionally, the compound has been found to have neuroprotective effects and has been studied for its potential use in the treatment of neurodegenerative disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 3-(2-chloro-6-fluorophenyl)-N-(2-methoxyethyl)-5-methyl-4-isoxazolecarboxamide in lab experiments is its wide range of biological activities. The compound has been found to exhibit anti-inflammatory, analgesic, anticonvulsant, and neuroprotective effects, making it a versatile tool for researchers. However, one of the limitations of using the compound in lab experiments is its relatively low solubility in aqueous solutions, which can make it difficult to work with.
Direcciones Futuras
There are several future directions for the study of 3-(2-chloro-6-fluorophenyl)-N-(2-methoxyethyl)-5-methyl-4-isoxazolecarboxamide. One area of research is the development of more efficient synthesis methods for the compound. Another area of research is the study of the compound's potential use in the treatment of cancer and neurological disorders. Additionally, the compound's mechanism of action and its effects on specific neurotransmitters and enzymes could be further studied to better understand its biological activity.
Métodos De Síntesis
The synthesis of 3-(2-chloro-6-fluorophenyl)-N-(2-methoxyethyl)-5-methyl-4-isoxazolecarboxamide involves the reaction of 2-chloro-6-fluoroaniline with 2-methoxyethylamine in the presence of a base, followed by the reaction of the resulting product with 5-methylisoxazole-4-carboxylic acid chloride. The reaction is carried out in a suitable solvent and under controlled conditions to obtain the desired product.
Aplicaciones Científicas De Investigación
The compound has been extensively studied for its potential applications in the field of medicinal chemistry. It has been found to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and anticonvulsant effects. The compound has also been studied for its potential use in the treatment of cancer and neurological disorders.
Propiedades
IUPAC Name |
3-(2-chloro-6-fluorophenyl)-N-(2-methoxyethyl)-5-methyl-1,2-oxazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClFN2O3/c1-8-11(14(19)17-6-7-20-2)13(18-21-8)12-9(15)4-3-5-10(12)16/h3-5H,6-7H2,1-2H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSYZVXBYQURUQK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=C(C=CC=C2Cl)F)C(=O)NCCOC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClFN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-chloro-6-fluorophenyl)-N-(2-methoxyethyl)-5-methyl-1,2-oxazole-4-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(2-chlorophenyl)-3-[1-(1H-imidazol-2-ylmethyl)-4-piperidinyl]propanamide](/img/structure/B4957390.png)

![1-ethyl-N-[3-(4-morpholinyl)propyl]-4-piperidinamine](/img/structure/B4957403.png)
![N-[4-(4-chlorophenoxy)phenyl]-3-ethoxybenzamide](/img/structure/B4957405.png)
![1-[3-(4-chloro-2,6-dimethylphenoxy)propyl]piperidine](/img/structure/B4957418.png)
![N-[2-(dimethylamino)ethyl]-N-{[1-(2-fluorobenzyl)-3-piperidinyl]methyl}-3,5-dimethyl-2-furamide](/img/structure/B4957424.png)
![methyl 2-methyl-3-{[4-(4-morpholinylmethyl)benzoyl]amino}benzoate](/img/structure/B4957428.png)

![3'-{[(2-chlorophenyl)amino]carbonyl}-4-biphenylyl acetate](/img/structure/B4957437.png)
![5-acetyl-2-{[2-(2,4-dichlorophenyl)-2-oxoethyl]thio}-6-methyl-4-(3-methyl-2-thienyl)-1,4-dihydro-3-pyridinecarbonitrile](/img/structure/B4957441.png)
![N-[4-(cyanomethyl)phenyl]-2-(methylthio)benzamide](/img/structure/B4957457.png)
![5-{5-bromo-2-[(2-chlorobenzyl)oxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4957474.png)
![N-[2-(4-chlorophenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-3-fluorobenzamide](/img/structure/B4957481.png)